

Solubility of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

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Compound of Interest

Compound Name: **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate**

Cat. No.: **B153111**

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An In-Depth Technical Guide to the Solubility of **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate**

Authored by a Senior Application Scientist Introduction

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. As a chiral building block, it incorporates a piperidine scaffold, a common motif in many pharmaceuticals, with a reactive primary amine and a tert-butyloxycarbonyl (Boc)-protected secondary amine. The Boc group serves to mask the nucleophilicity of the piperidine nitrogen, allowing for selective reactions at the primary amine.^{[1][2]} The utility of this compound in the synthesis of more complex molecules, such as kinase inhibitors or agonists for G-protein coupled receptors, is well-established.^[3]

However, its successful application in drug development and process chemistry hinges on a thorough understanding of its physical properties, paramount among which is solubility. Solubility dictates the choice of reaction solvents, purification methods, and is a critical determinant of a compound's behavior in biological assays and formulation studies. This guide provides a comprehensive analysis of the solubility characteristics of **Tert-butyl 2-**

(aminomethyl)piperidine-1-carboxylate, offering both foundational principles and practical, field-tested methodologies for its characterization.

Core Physicochemical Properties

The solubility of a molecule is intrinsically linked to its structural and physicochemical characteristics. The key features of **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate** are the presence of a basic primary amine, a bulky, lipophilic Boc-protecting group, and a piperidine ring.

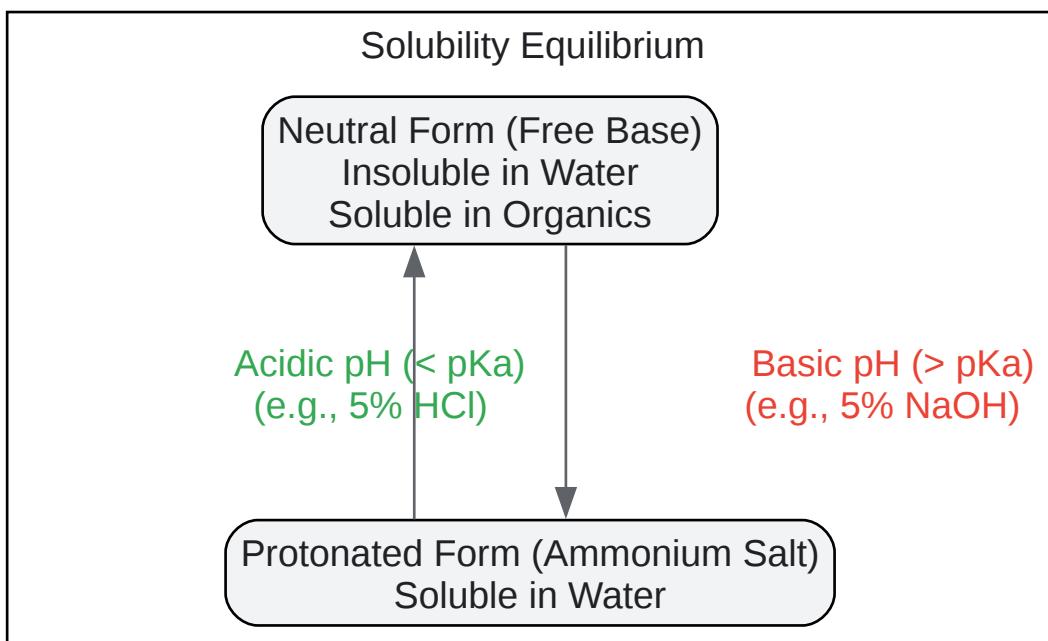
Property	Value	Source
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	PubChem[4]
Molecular Weight	214.30 g/mol	PubChem[4]
Appearance	Off-white liquid/solid	ChemBK[5]
XLogP3	1.1	PubChem[4]
Estimated pKa	~9.5 - 10.5 (for the primary amine)	(Estimated based on similar structures)
Boiling Point	299.4 ± 13.0 °C (Predicted)	ChemBK[5]

The XLogP3 value of 1.1 indicates a moderate lipophilicity, suggesting that the molecule has a balanced affinity for both aqueous and organic phases.[4] The most critical feature governing its aqueous solubility is the primary aminomethyl group, which is basic and readily protonated.

The Decisive Role of pH in Aqueous Solubility

The primary amine functionality is the key to manipulating the aqueous solubility of this compound. In acidic conditions, the amine acts as a base, accepting a proton to form a water-soluble ammonium salt. In neutral or basic conditions, it remains in its neutral, less polar "free base" form. This pH-dependent equilibrium is the single most important factor to consider when working with this molecule in aqueous media.

This relationship can be visualized as follows:



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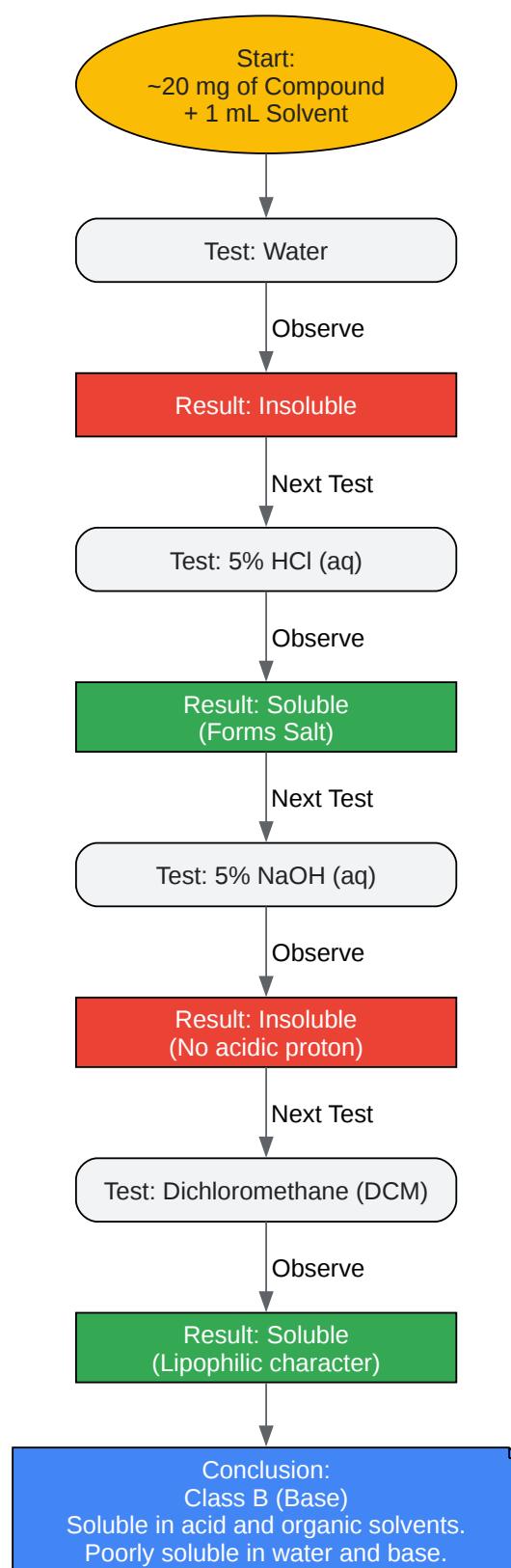
Figure 1. pH-dependent equilibrium of the title compound.

This behavior is fundamental. For researchers in drug discovery, it means that while the compound may exhibit poor solubility in a neutral phosphate-buffered saline (PBS) at pH 7.4, it can be readily dissolved in an acidic buffer for stock solution preparation.[6]

A Systematic Approach to Solubility Profiling

A systematic, qualitative assessment is the cornerstone of understanding a compound's behavior. The following workflow provides a logical, efficient path to characterizing the solubility of **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate** across a range of relevant solvent systems. This approach is standard in organic chemistry for classifying unknown compounds based on their functional groups.[7]

Experimental Workflow for Qualitative Solubility Assessment



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Figure 2. Logical workflow for qualitative solubility testing.

Illustrative Solubility Profile

Based on the structure, the following qualitative solubility profile is expected. This serves as a practical guide for solvent selection in synthesis, purification, and biological screening.

Solvent System	Predicted Solubility	Rationale
Water	Insoluble / Very Poorly Soluble	The lipophilic Boc group and piperidine ring outweigh the polarity of the small aminomethyl group.
5% HCl (aq)	Soluble	The primary amine is protonated to form a highly polar, water-soluble ammonium hydrochloride salt.
5% NaOH (aq)	Insoluble	The compound has no acidic protons to react with a base, and the high ionic strength may further reduce solubility (salting out).
Dichloromethane (DCM)	Soluble	A common non-polar aprotic solvent ideal for dissolving moderately lipophilic molecules.
Methanol / Ethanol	Soluble	Polar protic solvents that can hydrogen bond with the amine and carbamate functionalities.
Diethyl Ether	Sparingly Soluble to Soluble	Less polar than DCM, solubility may be lower but still significant.
Dimethyl Sulfoxide (DMSO)	Soluble	A highly polar aprotic solvent capable of dissolving a wide range of compounds; a standard for creating stock solutions for biological assays. [6]

Quantitative Solubility Determination: A Protocol

For drug development, a qualitative understanding is insufficient. Quantitative data is required for formulation and pharmacokinetic studies. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is a self-validating system designed to ensure equilibrium is reached and results are accurate.

1. Materials and Equipment:

- **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate**
- Selected buffer systems (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer)
- HPLC-grade water and acetonitrile
- Calibrated analytical balance
- 2 mL glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Calibrated HPLC system with UV detector

2. Experimental Procedure:

- Preparation: Add an excess of the solid compound to a series of vials (perform in triplicate for each buffer system). An excess is critical to ensure a saturated solution is formed.
 - Causality Insight: Using a visible excess of solid provides a constant source of the compound, ensuring that the final measured concentration represents the true equilibrium solubility limit, not just a subsaturated solution.

- Equilibration: Add a precise volume (e.g., 1.0 mL) of the desired buffer to each vial. Seal the vials tightly.
- Agitation: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours.
 - Causality Insight: A prolonged agitation period is necessary to overcome kinetic barriers to dissolution and allow the system to reach a true thermodynamic equilibrium between the solid and dissolved states. A preliminary time-point study (e.g., sampling at 12, 24, and 48 hours) can validate that equilibrium has been reached when concentrations no longer increase.
- Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for coarse solids to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.
 - Trustworthiness Check: This step is crucial. Failure to completely separate the solid from the supernatant will lead to artificially high and erroneous solubility values.
- Sample Preparation: Carefully withdraw a known aliquot of the clear supernatant from each vial. Dilute the aliquot with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
- Analysis: Analyze the diluted samples by a validated HPLC method to determine the concentration.
- Calculation: Calculate the original concentration in the supernatant, factoring in the dilution factor. The average of the triplicate measurements is reported as the thermodynamic solubility.

Advanced Considerations for the Scientist

- Impact of Co-solvents: In many *in vitro* biological assays, stock solutions are prepared in DMSO and then diluted into aqueous buffers. The final concentration of DMSO can significantly impact the solubility of the test compound.^[6] It is crucial to determine the solubility not just in pure buffer, but also in buffers containing relevant percentages (e.g., 0.5%, 1%) of co-solvents to mimic assay conditions.

- Polymorphism: The crystalline form of the solid material can affect its solubility. Different polymorphs can exhibit different solubilities and dissolution rates. When sourcing the compound, or if it is synthesized in-house, being aware of its crystalline state is important for reproducibility.
- Stability and Degradation: The Boc-protecting group is labile to strong acids.[\[1\]](#)[\[2\]](#) While it is stable in dilute acids like 5% HCl for solubility testing, prolonged storage in highly acidic solutions (e.g., pH < 2) or at elevated temperatures could lead to deprotection, altering the very nature and solubility of the compound being measured.

Conclusion

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate presents a fascinating and highly practical solubility profile governed by its dualistic chemical nature. Its lipophilic Boc-protected piperidine core drives solubility in a wide range of organic solvents, making it amenable to synthetic transformations. Simultaneously, its basic primary amine provides a powerful handle to "switch on" aqueous solubility under acidic conditions. This pH-dependent behavior is the key to its successful handling in purification, formulation, and biological testing. By applying the systematic qualitative and quantitative methodologies outlined in this guide, researchers can effectively harness the properties of this valuable building block, paving the way for its seamless integration into the drug discovery and development pipeline.

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